molecular formula C8H4S B119836 2,3-Diethynylthiophene CAS No. 153143-04-5

2,3-Diethynylthiophene

Cat. No. B119836
M. Wt: 132.18 g/mol
InChI Key: SIDCQTFTUXXKDG-UHFFFAOYSA-N
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Description

2,3-Diethynylthiophene (DET) is a chemical compound with the molecular formula C8H4S. It is a conjugated molecule with two triple bonds, which makes it an important building block for the synthesis of organic materials. DET has been extensively studied due to its unique electronic properties, which make it a promising candidate for optoelectronic devices.

Scientific Research Applications

2,3-Diethynylthiophene has been extensively studied for its potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. 2,3-Diethynylthiophene has also been used as a building block for the synthesis of conjugated polymers, which have potential applications in organic electronics, such as flexible displays, sensors, and memory devices.

Mechanism Of Action

The mechanism of action of 2,3-Diethynylthiophene is not well understood. However, it is believed that the triple bonds in 2,3-Diethynylthiophene contribute to its unique electronic properties, which make it a promising candidate for optoelectronic devices. The conjugated structure of 2,3-Diethynylthiophene also allows for efficient charge transport, which is important for its applications in electronic devices.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 2,3-Diethynylthiophene. However, it has been reported that 2,3-Diethynylthiophene can be toxic to cells at high concentrations. Therefore, caution should be taken when handling 2,3-Diethynylthiophene in laboratory experiments.

Advantages And Limitations For Lab Experiments

One advantage of using 2,3-Diethynylthiophene in laboratory experiments is its unique electronic properties, which make it a promising candidate for optoelectronic devices. However, one limitation is its toxicity at high concentrations, which requires caution when handling 2,3-Diethynylthiophene in laboratory experiments.

Future Directions

There are several future directions for the research on 2,3-Diethynylthiophene. One direction is the development of new synthesis methods for 2,3-Diethynylthiophene and its derivatives. Another direction is the investigation of the mechanism of action of 2,3-Diethynylthiophene and its derivatives. Additionally, the optimization of the electronic properties of 2,3-Diethynylthiophene for its applications in optoelectronic devices is an important future direction. Finally, the development of new conjugated polymers based on 2,3-Diethynylthiophene and its derivatives is an important future direction for the research on 2,3-Diethynylthiophene.

Synthesis Methods

2,3-Diethynylthiophene can be synthesized using various methods, including Sonogashira coupling, Stille coupling, and Suzuki coupling. The Sonogashira coupling method involves the reaction of 2-bromo-3-hexyne with thiophene in the presence of a palladium catalyst. The Stille coupling method involves the reaction of 2-bromo-3-hexyne with thiophene in the presence of a tin catalyst. The Suzuki coupling method involves the reaction of 2-bromo-3-hexyne with thiophene in the presence of a palladium catalyst and a boronic acid derivative.

properties

CAS RN

153143-04-5

Product Name

2,3-Diethynylthiophene

Molecular Formula

C8H4S

Molecular Weight

132.18 g/mol

IUPAC Name

2,3-diethynylthiophene

InChI

InChI=1S/C8H4S/c1-3-7-5-6-9-8(7)4-2/h1-2,5-6H

InChI Key

SIDCQTFTUXXKDG-UHFFFAOYSA-N

SMILES

C#CC1=C(SC=C1)C#C

Canonical SMILES

C#CC1=C(SC=C1)C#C

synonyms

Thiophene, 2,3-diethynyl- (9CI)

Origin of Product

United States

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